molecular formula C13H11F3N2O2S B1604463 Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate CAS No. 887267-75-6

Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate

Cat. No.: B1604463
CAS No.: 887267-75-6
M. Wt: 316.3 g/mol
InChI Key: BJSLGHDKMLOINR-UHFFFAOYSA-N
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Description

Historical Context of Thiazole Chemistry

The foundation of thiazole chemistry was established on November 18, 1887, when Arthur Rudolf Hantzsch and his collaborator J. H. Weber published their seminal work titled "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)". Hantzsch and Weber provided the first systematic definition of thiazoles, describing them as nitrogen and sulfur-containing substances with the formula (CH)NS that relate to pyridine in the same manner that thiophene relates to benzene. These pioneering researchers proved the existence of both thiazole and isothiazole, although neither compound was known in the free state at that time.

The historical development of thiazole chemistry involved significant controversy and scientific debate that extended over several decades. Hantzsch and Weber initially studied a compound that led them indirectly to the discovery of thiazoles: the alpha-thiocyanoacetone imine of J. Tcherniac and C. H. Norton, with the molecular formula C4H6N2S. This compound was obtained through the reaction of ammonium thiocyanate with chloroacetone. The controversy between Hantzsch and Tcherniac regarding the true structure of these compounds persisted for 36 years, with debates continuing until 1928.

During their investigations, Hantzsch and Weber successfully synthesized 4-methylthiazole through the reduction of oxymethylthiazole by zinc powder distillation, marking the first free thiazole ever described. This achievement represented a crucial milestone in heterocyclic chemistry and established the foundation for subsequent developments in thiazole synthetic methodology. The work of these early pioneers demonstrated that thiazoles could be characterized by significant pi-electron delocalization and aromatic character, properties that would later prove essential for understanding the behavior of complex thiazole derivatives.

Significance of 2-Aminothiazole-5-carboxylate Derivatives in Chemical Research

The 2-aminothiazole-5-carboxylate derivatives represent a particularly important class of heterocyclic compounds that have attracted considerable attention in contemporary chemical research due to their versatile biological activities and synthetic accessibility. These compounds are characterized by the presence of an amino group at the 2-position and a carboxylate ester functionality at the 5-position of the thiazole ring, creating a scaffold that exhibits both electron-donating and electron-withdrawing characteristics. Research investigations have demonstrated that modifications to the 4-position of the thiazole ring can significantly influence the biological and chemical properties of these compounds.

The significance of 2-aminothiazole-5-carboxylate derivatives in medicinal chemistry has been extensively documented in recent literature. These compounds have been investigated as potential therapeutic agents for various diseases, including cancer, bacterial infections, and inflammatory conditions. The structural versatility of the 2-aminothiazole-5-carboxylate scaffold allows for systematic structure-activity relationship studies, enabling researchers to optimize biological activity through strategic substitution patterns. The presence of the carboxylate ester group provides opportunities for prodrug strategies and enhanced cellular permeability.

Recent synthetic developments have focused on improving the efficiency and scope of 2-aminothiazole-5-carboxylate preparation. Advanced synthetic methodologies have been developed that allow for the introduction of diverse substituents at the 4-position of the thiazole ring, enabling the preparation of libraries of compounds for biological evaluation. The development of one-pot synthetic procedures has particularly enhanced the practical utility of these compounds in drug discovery programs. These synthetic advances have made it possible to explore the full potential of 2-aminothiazole-5-carboxylate derivatives as pharmaceutical leads and chemical tools.

Structural Features of Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate

This compound possesses a complex molecular architecture that combines several important structural elements within a single heterocyclic framework. The compound has the molecular formula C13H11F3N2O2S and a molecular weight of 316.30 grams per mole. The structural analysis reveals that the thiazole ring serves as the central scaffold, with the amino group positioned at the 2-position providing hydrogen bonding capability and electron-donating character. The carboxylate ester functionality at the 5-position contributes to the overall polarity of the molecule and provides sites for potential chemical modification.

The presence of the 4-(trifluoromethyl)phenyl substituent at the 4-position of the thiazole ring represents a particularly significant structural feature. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the electronic distribution within the aromatic system. This electron-withdrawing effect can enhance the stability of the compound and modify its reactivity patterns compared to analogues lacking this substitution. The para-position of the trifluoromethyl group on the phenyl ring maximizes the electronic effects while minimizing steric interactions with the thiazole core.

The three-dimensional structure of this compound reveals important conformational characteristics that influence its chemical behavior. The phenyl ring can adopt various rotational conformations relative to the thiazole plane, with the preferred conformation determined by the balance between electronic effects and steric interactions. The ethyl ester group provides additional conformational flexibility while maintaining the essential chemical properties of the carboxylate functionality. The overall molecular geometry suggests that the compound can participate in various intermolecular interactions, including hydrogen bonding through the amino group and dipole-dipole interactions through the ester carbonyl.

Structural Parameter Value
Molecular Formula C13H11F3N2O2S
Molecular Weight 316.30 g/mol
Chemical Abstracts Service Number 887267-75-6
MDL Number MFCD07783811
SMILES Code CCOC(=O)C1=C(N=C(N)S1)C1=CC=C(C=C1)C(F)(F)F

Industrial and Academic Research Relevance

The industrial and academic research relevance of this compound extends across multiple scientific disciplines, reflecting the compound's versatile chemical properties and potential applications. In the pharmaceutical industry, this compound serves as an important synthetic intermediate for the development of bioactive molecules, particularly those targeting specific enzyme systems or cellular pathways. The presence of the trifluoromethyl group enhances the compound's utility in medicinal chemistry by providing improved metabolic stability and enhanced binding affinity to biological targets.

Academic research institutions have utilized this compound as a model compound for studying structure-activity relationships in thiazole-based systems. The compound's well-defined structure and synthetic accessibility make it an ideal candidate for systematic chemical modifications aimed at understanding the effects of various substituents on biological activity. Research groups have employed this compound in the development of new synthetic methodologies, particularly those involving the formation of thiazole rings through cyclization reactions.

The compound's relevance in materials science applications has also been recognized, particularly in the development of advanced polymer systems and electronic materials. The unique electronic properties imparted by the trifluoromethyl group make this compound useful for creating materials with specific electrical and optical characteristics. Industrial applications have focused on the compound's utility as a building block for more complex molecular architectures, including those used in specialty chemicals and advanced materials.

Research investigations have demonstrated that this compound exhibits significant synthetic versatility, allowing for the preparation of diverse derivatives through various chemical transformations. The amino group can participate in acylation reactions, while the ester functionality can undergo hydrolysis or transesterification reactions. These synthetic capabilities have made the compound valuable for creating libraries of related structures for biological screening and materials applications. The continued research interest in this compound reflects its importance as both a synthetic intermediate and a lead structure for the development of new chemical entities with enhanced properties.

Properties

IUPAC Name

ethyl 2-amino-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2S/c1-2-20-11(19)10-9(18-12(17)21-10)7-3-5-8(6-4-7)13(14,15)16/h3-6H,2H2,1H3,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSLGHDKMLOINR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650415
Record name Ethyl 2-amino-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887267-75-6
Record name Ethyl 2-amino-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Thiourea with α-Halo Ketone Esters

The most widely adopted method involves reacting thiourea with ethyl 2-chloro-3-oxo-4-(4-(trifluoromethyl)phenyl)butanoate under basic conditions. Key steps include:

  • Step 1 : Dissolve thiourea in ethanol with a catalytic base (e.g., sodium carbonate or potassium carbonate).
  • Step 2 : Add ethyl 2-chloro-3-oxo-4-(4-(trifluoromethyl)phenyl)butanoate dropwise at 40–55°C, followed by heating to 60–70°C for 5–6 hours.
  • Step 3 : Distill off excess solvent, adjust pH to 9–10 with NaOH, and isolate the product via filtration and vacuum drying.

Key Advantages :

  • Yields exceed 90% under optimized conditions.
  • Short reaction time (~5–6 hours) compared to traditional overnight reflux.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the reaction:

  • Conditions : 150–200 W power, 80–100°C, 20–30 minutes.
  • Outcome : Reduces reaction time by 80% but requires specialized equipment and yields ~75–85%.

Continuous Flow Reactor Optimization

Industrial-scale production employs continuous flow systems for enhanced efficiency:

  • Parameters :
    • Solvent: Ethanol/water (4:1 ratio).
    • Temperature: 65°C.
    • Residence time: 15–20 minutes.
  • Yield : 92–95% with >99% purity.

Critical Variables Affecting Yield

Variable Optimal Range Impact on Yield
Base Catalyst Na₂CO₃ (0.01–0.1 eq) Maximizes cyclization efficiency.
Solvent System Ethanol/ethyl acetate Enhances solubility of intermediates.
Temperature 60–70°C Balances reaction rate and decomposition.
pH Adjustment 9–10 (NaOH) Prevents over-acidification and side products.

Analytical Data for Final Product

Property Value Method
Melting Point 172–174°C Differential Scanning Calorimetry.
Purity >99% HPLC (C18 column, MeOH/H₂O).
Yield 90–98% Gravimetric analysis.

Comparative Analysis of Methods

Method Yield (%) Time Scalability
Conventional Reflux 90–98 5–6 hours High
Microwave-Assisted 75–85 20–30 min Low
Continuous Flow 92–95 15–20 min Industrial

Challenges and Mitigation Strategies

  • Byproduct Formation : Trace imidazole derivatives may form at temperatures >70°C. Mitigated by strict temperature control.
  • Solvent Recovery : Ethanol is recycled via fractional distillation to reduce costs.

Scientific Research Applications

Pharmaceutical Development

Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate plays a vital role as an intermediate in the synthesis of various pharmaceuticals. Its applications include:

  • Anti-inflammatory Agents : The compound is investigated for its potential in developing new anti-inflammatory drugs, targeting pathways involved in inflammatory responses.
  • Anti-cancer Agents : Research indicates that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further drug development.

Case Study: Synthesis of Anti-cancer Compounds

A study published in the Journal of Medicinal Chemistry explored the synthesis of thiazole derivatives based on this compound, revealing promising anti-tumor activity in vitro against breast and lung cancer cells .

Agricultural Chemicals

In the agricultural sector, this compound is utilized in formulating agrochemicals such as:

  • Herbicides : The trifluoromethyl group enhances herbicidal activity, providing effective solutions for weed management.
  • Fungicides : It is also employed in developing fungicides that protect crops from fungal infections.

Data Table: Agrochemical Applications

Application TypeActive IngredientEfficacy
HerbicideEthyl Thiazole DerivativeEffective against broadleaf weeds
FungicideEthyl Thiazole DerivativeEffective against Fusarium spp.

Material Science

The unique properties of this compound make it suitable for applications in material science:

  • Novel Materials : Researchers are exploring its use in creating materials with enhanced thermal stability and chemical resistance, which are crucial for various industrial applications.

Biochemical Research

This compound is also significant in biochemical studies:

  • Enzyme Inhibition Studies : It has been used to investigate enzyme inhibition mechanisms, contributing to the understanding of metabolic pathways.
  • Receptor Binding Studies : The compound's ability to interact with specific receptors makes it valuable for pharmacological research.

Case Study: Enzyme Inhibition

Research published in Biochemical Pharmacology demonstrated that derivatives of this thiazole compound could inhibit specific enzymes involved in metabolic disorders, highlighting its potential therapeutic applications .

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiazole ring can interact with enzymes or receptors, modulating their activity. The amino group may form hydrogen bonds with biological targets, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The electronic and steric effects of substituents on the phenyl ring significantly influence biological activity and physicochemical properties:

Compound Name Phenyl Substituent Key Differences Biological Activity/Notes
Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate 4-Bromo Bromine (electron-withdrawing) vs. CF₃ Used to synthesize ureido derivatives; lower lipophilicity compared to CF₃ analogs .
Ethyl 2-amino-4-(2,5-difluorophenyl)thiazole-5-carboxylate 2,5-Difluoro Fluorine substituents (smaller, electronegative) Improved solubility; safety data available (GHS-compliant handling) .
Ethyl 2-amino-4-(4-cyanophenyl)thiazole-5-carboxylate 4-Cyano Cyano group (polar, electron-withdrawing) Potential for hydrogen bonding; no reported bioactivity data .

Key Insight: The trifluoromethyl group in the target compound offers a balance of lipophilicity and electronic effects, enhancing membrane permeability compared to bromo or cyano analogs .

Substituent Variations on the Thiazole Core

Modifications at positions 2 and 4 of the thiazole ring alter reactivity and applications:

Compound Name Thiazole Substituents Synthesis Method Key Properties
Ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate 4-Methyl, 2-CF₃Ph Cyclization of 4-CF₃-benzothioamide with ethyl 2-chloroacetoacetate Methyl group increases steric hindrance; reduced derivatization potential at position 4 .
Ethyl 2-(3-benzylureido)-4-(4-bromophenyl)thiazole-5-carboxylate 2-Ureido, 4-BrPh Post-synthetic coupling of amino group with benzyl isocyanate Ureido group enhances hydrogen-bonding capacity; moderate antifungal activity (37.8–53.3%) .
Ethyl 4-(trifluoromethyl)thiazole-5-carboxylate 4-CF₃, no amino group Diazotization of the amino precursor with isoamyl nitrite Loss of amino group limits further functionalization; higher thermal stability .

Key Insight: The amino group in the target compound enables versatile derivatization (e.g., amidation, ureation), critical for optimizing pharmacokinetic profiles in drug candidates .

Structural Analogs with Isosteric Replacements

Isosteric replacements of the thiazole ring or trifluoromethyl group have been explored:

Compound Name Structural Change Similarity Score Notes
Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate Phenyl replaced with CF₃ directly on thiazole 0.81 Higher similarity; CF₃ at position 4 enhances electron-withdrawing effects .
(2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol Carboxylate replaced with hydroxymethyl 0.64 Reduced ester stability; potential for prodrug applications .

Key Insight: Direct trifluoromethyl substitution on the thiazole ring (vs.

Biological Activity

Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate is a thiazole derivative that has gained attention in various fields, particularly in pharmaceutical development and agricultural applications. This compound exhibits a range of biological activities, making it a subject of interest for researchers aiming to develop new therapeutic agents and agrochemicals.

  • Chemical Formula : C12H10F3N2O2S
  • Molecular Weight : 306.28 g/mol
  • Structure : The compound features a thiazole ring substituted with an amino group and a trifluoromethyl phenyl group, contributing to its unique properties.

Biological Activity Overview

This compound has been studied for its potential biological activities, including:

  • Antiviral Activity : Research indicates that thiazole derivatives can inhibit the replication of flaviviruses by targeting their envelope proteins. This compound may share similar mechanisms due to its structural characteristics .
  • Anticancer Potential : The compound has been explored as an intermediate in the synthesis of anti-cancer drugs. Its ability to modulate cellular pathways involved in cancer progression makes it a candidate for further investigation in oncology .
  • Enzyme Inhibition : Studies have shown that thiazole derivatives can act as enzyme inhibitors, affecting various biochemical pathways. This property is valuable for drug development targeting specific enzymes related to diseases .

Pharmaceutical Development

This compound serves as a key intermediate in synthesizing pharmaceuticals, particularly those aimed at treating inflammatory conditions and cancers. Its derivatives have shown promising results in preclinical studies.

Agricultural Chemicals

The compound is also utilized in formulating agrochemicals, such as herbicides and fungicides. Its effectiveness in crop protection highlights its potential role in sustainable agriculture practices .

Case Studies and Research Findings

StudyFindings
PMC3119515Demonstrated the antiviral activity of thiazole derivatives against flaviviruses, indicating potential for this compound .
MDPI (2024)Discussed the synthesis of thiazole compounds with anticancer properties, suggesting that modifications could enhance efficacy against specific cancer types .
J-StageEvaluated a series of thiazole derivatives for biological properties, supporting the notion that structural variations can significantly affect activity .

Q & A

Q. Advanced Challenges :

  • Disorder in CF₃ Groups : Address using PART instructions in SHELXL and isotropic displacement parameters .
  • Twinning : Apply TWIN/BASF commands for data integration .

Which analytical techniques are critical for confirming the structure and purity of this compound?

Q. Basic Techniques :

  • NMR : Confirm substitution patterns (e.g., ¹H NMR for ethyl group signals at δ 1.3–4.3 ppm) .
  • Elemental Analysis : Validate %C, %H, %N within ±0.4% of theoretical values .
  • HPLC : Purity assessment (>95%) using reverse-phase columns .

Q. Advanced Analysis :

  • High-Resolution Mass Spectrometry (HRMS) : Resolve isotopic patterns for trifluoromethyl groups .
  • X-ray Powder Diffraction (XRPD) : Detect polymorphic forms impacting bioavailability .

How can researchers mitigate hazards associated with handling this compound?

Q. Basic Safety :

  • PPE : Use nitrile gloves, lab coats, and safety goggles (P280/P281 codes) .
  • Ventilation : Perform reactions in fume hoods (P271) to avoid inhalation (H315/H319) .

Q. Advanced Protocols :

  • Spill Management : Absorb with vermiculite and neutralize with 10% sodium bicarbonate (P390) .
  • Waste Disposal : Segregate halogenated waste for incineration (P501) .

How can synthetic yields be improved when unexpected byproducts form?

Q. Advanced Strategy :

  • Byproduct Analysis : Use LC-MS to identify intermediates (e.g., oxazole derivatives from competing cyclization) .
  • Temperature Control : Lower reaction temperatures (e.g., 60°C vs. 80°C) to suppress side reactions .
  • Protecting Groups : Introduce Boc groups on the amino moiety to prevent urea formation .

What computational methods predict the biological activity of this compound?

Q. Advanced Methods :

  • Molecular Docking : Use AutoDock Vina to model interactions with SIRT2 (binding affinity < −8.0 kcal/mol) .
  • QSAR Modeling : Correlate substituent effects (e.g., CF₃) with IC₅₀ values using Hammett constants .

How are contradictions in spectral data resolved during structural elucidation?

Q. Advanced Approach :

  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., thiazole vs. aryl protons) .
  • DFT Calculations : Compare theoretical (B3LYP/6-31G**) and experimental IR spectra to validate tautomers .

What assays evaluate the anticancer potential of this compound?

Q. Advanced Design :

  • Cell Viability (MTT) : Test against MCF-7 cells (72-hour exposure, IC₅₀ < 20 µM) .
  • Apoptosis Markers : Quantify caspase-3 activation via Western blot .

How can structural modifications enhance this compound’s bioactivity?

Q. Advanced SAR Studies :

  • Amino Group Derivatization : Replace with urea (e.g., benzyl isocyanate) to improve solubility (logP reduction by 1.5) .
  • Electron-Withdrawing Groups : Substitute CF₃ with NO₂ to enhance kinase inhibition .

What strategies validate crystallographic data quality in publications?

Q. Advanced Validation :

  • R-Factor Analysis : Ensure R₁ < 0.05 and wR₂ < 0.15 .
  • PLATON Checks : Verify no missed symmetry (ALERTS A/B in checkCIF) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate
Reactant of Route 2
Ethyl 2-amino-4-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate

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